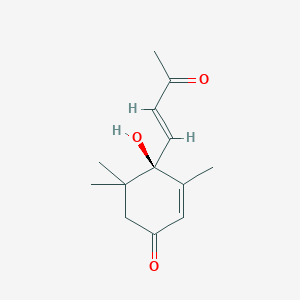

(6R)-dehydrovomifoliol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6R)-dehydrovomifoliol is a dehydrovomifoliol that has R-configuration at the chiral centre. It is an enantiomer of a (6S)-dehydrovomifoliol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Obesity and Lipid Metabolism

Recent studies have demonstrated that (6R)-dehydrovomifoliol possesses potent anti-obesity effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD). In vitro experiments using HepG2 cells showed that this compound alleviates lipid accumulation induced by oleic acid. The mechanism involves modulation of the PPARα–FGF21 signaling pathway, which plays a crucial role in lipid metabolism and homeostasis. Specifically, dehydrovomifoliol reduced the expression of lipogenesis-related genes while enhancing those involved in fatty acid oxidation .

1.2 Anticancer Activity

This compound has exhibited significant cytotoxic effects against various cancer cell lines, including nasopharyngeal carcinoma (HONE-1), oral epidermoid carcinoma (KB), and colorectal carcinoma (HT29). The compound demonstrated IC50 values ranging from 3.7 to 8.1 µM, indicating its potential as an anticancer agent . The underlying mechanisms may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.

1.3 Neuroprotective Effects

The compound has shown moderate acetylcholinesterase inhibitory activity, suggesting potential neuroprotective properties. This activity indicates that this compound could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

2.1 Antifungal Properties

Research has indicated that this compound exhibits antifungal activity against various plant pathogens. Its application in agriculture could help in developing natural fungicides, reducing reliance on synthetic chemicals . The compound's efficacy in inhibiting fungal growth positions it as a promising candidate for sustainable agricultural practices.

2.2 Plant Growth Regulation

There is emerging evidence that terpenoids like this compound can influence plant growth and development. This includes enhancing resistance to environmental stressors and promoting overall plant health, which could be beneficial in crop management strategies .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on HepG2 cells | Demonstrated reduction in lipid accumulation via PPARα–FGF21 pathway modulation | Potential treatment for NAFLD |

| Cytotoxicity assays | Showed IC50 values between 3.7-8.1 µM against cancer cell lines | Development of anticancer therapies |

| Antifungal activity assessment | Inhibited growth of specific fungal pathogens | Natural fungicide development |

Análisis De Reacciones Químicas

Enzymatic Reactions

One of the key enzymatic reactions involving (6R)-dehydrovomifoliol is catalyzed by vomifoliol dehydrogenase (EC 1.1.1.221). This enzyme facilitates the conversion of (6S,9R)-6-hydroxy-3-oxo-alpha-ionol to (6R)-6-hydroxy-3-oxo-alpha-ionone, utilizing NAD+ as a cofactor. The reaction can be summarized as follows:

(6S,9R)−6−hydroxy 3 oxo alpha ionol+NAD+⇌(6R)−6−hydroxy 3 oxo alpha ionone+NADH+H+

This reaction highlights the role of this compound in biosynthetic pathways leading to various bioactive compounds .

Reactivity and Functional Group Transformations

This compound contains functional groups that make it reactive under various conditions. As an α,β-unsaturated ketone, it can undergo typical reactions associated with such structures:

-

Nucleophilic Addition : The electrophilic nature of the carbonyl group allows nucleophiles to attack at the β-position, leading to 1,4-addition products.

-

Hydrogenation : Under catalytic hydrogenation conditions, this compound can be reduced to its corresponding saturated alcohol.

-

Oxidation : Further oxidation can convert the alcohol functionalities into ketones or aldehydes, expanding its utility in synthetic organic chemistry .

Biological Activity and Mechanistic Insights

Research indicates that this compound exhibits significant biological activities, particularly in lipid metabolism regulation. For instance, studies have shown that it can modulate gene expression related to lipogenesis and fatty acid oxidation through interactions with peroxisome proliferator-activated receptor alpha (PPARα) .

Table 2: Biological Effects of this compound

| Effect | Mechanism |

|---|---|

| Decreased expression of lipogenic genes | Inhibition of SREBP1, ACC, and FASN |

| Enhanced fatty acid oxidation | Activation of PPARα and FGF21 signaling pathways |

Propiedades

Fórmula molecular |

C13H18O3 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

(4R)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m0/s1 |

Clave InChI |

JJRYPZMXNLLZFH-GFUIURDCSA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

SMILES isomérico |

CC1=CC(=O)CC([C@@]1(/C=C/C(=O)C)O)(C)C |

SMILES canónico |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.